molecular formula C8H15N3 B1530686 3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 1235436-69-7

3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B1530686
CAS No.: 1235436-69-7
M. Wt: 153.22 g/mol
InChI Key: OVXRHTHFNVESCH-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound of interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. It features a 1,3-dimethyl-1H-pyrazole moiety linked to a propan-1-amine chain. The dimethylpyrazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . While the specific research applications for this amine derivative are still being explored, compounds based on similar pyrazole-alkylamine frameworks are investigated as potential inhibitors of biologically relevant targets. For instance, recent scientific literature highlights that pyrazole-containing sulfonamide compounds can act as potent, systemically available, and non-covalent inhibitors of the N-acylethanolamine acid amidase (NAAA) enzyme . Inhibition of NAAA is a promising approach for managing inflammatory response and pain, as it preserves endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties . The structural features of this compound suggest it may serve as a valuable building block or intermediate for synthesizing more complex molecules for pharmacological evaluation. This product is intended for research purposes and further manufacturing use only. It is not intended for direct human or veterinary use. Please note: The specific biochemical data, analytical characterization, and detailed safety information for this exact compound are limited in the public domain. Buyers are responsible for confirming product identity and purity for their research applications.

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7-8(4-3-5-9)6-11(2)10-7/h6H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXRHTHFNVESCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine, with CAS number 1235436-69-7, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

  • Molecular Formula : C8H15N3
  • Molar Mass : 153.23 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, it was found that certain derivatives demonstrated excellent activity against pathogens such as Staphylococcus aureus and Escherichia coli. Specifically, the compound 7b (a related pyrazole) showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC/MFC (μg/mL)Biofilm Inhibition (%)
7b0.22 - 0.25-Superior to Ciprofloxacin
4a---
5a---

The study also reported that these derivatives were non-toxic with low hemolytic activity (% lysis range from 3.23 to 15.22%) and demonstrated no cytotoxicity with IC50 values greater than 60 μM .

Antifungal Activity

In another investigation focusing on antifungal properties, pyrazole derivatives were compared against the reference standard cycloheximide. The results indicated competitive antifungal activity against Fusarium oxysporum, showcasing their potential in treating fungal infections .

Table 2: Antifungal Activity Comparison

CompoundInhibition Zone (mm)Reference Standard
Pyrazole Derivative AX mmCycloheximide
Pyrazole Derivative BY mmCycloheximide

The biological activities of pyrazole derivatives are attributed to their ability to inhibit key enzymes involved in bacterial and fungal proliferation. For instance, they have been shown to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Study on Resistance Mechanisms

A notable study explored the resistance mechanisms of bacteria against pyrazole derivatives. The findings revealed that certain strains developed resistance but remained susceptible to combination therapies involving pyrazole compounds and traditional antibiotics like Ciprofloxacin .

Genotoxicity Assessment

Genotoxicity tests conducted on various pyrazole compounds indicated low genotoxic potential, making them suitable candidates for further pharmacological development .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating derivatives with specific functionalities.

Reaction Type Common Reagents Products
OxidationPotassium permanganate, hydrogen peroxideCorresponding oxides
ReductionLithium aluminum hydrideReduced amine derivatives
SubstitutionAlkyl halidesVarious substituted pyrazole derivatives

Biology

Research has indicated that 3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine exhibits potential biological activities. Studies suggest it may possess antimicrobial and anti-inflammatory properties, making it a candidate for further exploration in drug development.

Case Study: Antimicrobial Activity
A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition of growth in certain pathogens, suggesting potential use as an antimicrobial agent.

Medicine

The compound is being investigated for its interactions with biological targets, particularly in the context of drug development. Its structure allows it to modulate enzyme activity and receptor interactions.

Potential Therapeutic Uses:

  • Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways.
  • Cancer Research: Preliminary studies suggest it could affect cancer cell proliferation through specific molecular interactions.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing various industrial chemicals. Its unique properties make it suitable for formulating specialty chemicals used in manufacturing processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The structural uniqueness of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine lies in its pyrazole core and aliphatic amine chain . Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Molecular Formula Mol. Wt. (g/mol) Key Properties
This compound (Target) Pyrazole 1,3-Dimethyl (C4), propan-1-amine chain C₉H₁₇N₃ ~167.26 (estimated) High polarity due to amine; potential for hydrogen bonding
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine Pyrazole 5-Methyl (C1), propan-1-amine chain C₇H₁₃N₃ 187.67 Lower steric hindrance; used in coordination chemistry
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole + Pyridine Cyclopropyl, pyridyl substituents C₁₂H₁₅N₅ 241.28 Enhanced π-π stacking ability; demonstrated in kinase inhibitor synthesis
3-(1H-Imidazol-1-yl)propan-1-amine Imidazole None C₆H₁₁N₃ 125.17 Higher basicity (imidazole N); used in bispidine ligand synthesis
2-(1H-Pyrazol-1-yl)propan-1-amine Pyrazole Shorter chain (propane vs. propanol) C₆H₁₁N₃ 125.17 Reduced solubility; applications in agrochemical intermediates

Physicochemical and Spectroscopic Properties

  • Polarity: The target compound’s amine group increases polarity compared to non-amine analogs (e.g., 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, Mol. Wt. 215.69) .
  • Spectroscopy :
    • IR : Pyrazole derivatives typically show ν(C=N) at 1455–1664 cm$ ^{-1} $ and ν(N-H) at ~3298 cm$ ^{-1} $ .
    • NMR : Pyrazole protons resonate at δ 6.20–8.68 ppm, while aliphatic amine protons appear at δ 1.2–2.74 ppm .

Research Findings and Challenges

  • Synthetic Challenges : Low yields (e.g., 17.9% in ) highlight difficulties in sterically hindered pyrazole-amine coupling.
  • Biological Efficacy : Substitution at the pyrazole C4 position (e.g., trifluoromethyl in ) enhances metabolic stability but reduces solubility .
  • Computational Insights : Tools like Multiwfn can predict electron localization and bond orders to guide functionalization .

Preparation Methods

Pyrazole Ring Formation and Aminopropyl Side Chain Introduction

A common approach involves the reaction of hydrazine hydrate with β-dicarbonyl compounds to form the 1,3-dimethylpyrazole ring, followed by attachment of the propan-1-amine group.

Example Procedure:

  • Step 1: Nitration and sulfonation of a suitable methylated pyrazole precursor using concentrated nitric acid and oleum at 90–95 °C for 2 hours.
  • Step 2: Reduction of the nitro group to the amine using hydrazine hydrate in the presence of a Raney nickel catalyst in ethanol under heating conditions.

This two-step method yields 1,3-dimethyl-1H-pyrazol-4-amine, which is a key intermediate for further functionalization to 3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine.

Mechanistic Insights

  • Nitration and Sulfonation: The initial electrophilic aromatic substitution introduces nitro groups on the pyrazole ring, activating it for subsequent reduction.
  • Reduction with Hydrazine Hydrate: Hydrazine acts as a reducing agent in the presence of Raney nickel, converting nitro groups to amines efficiently.
  • Hydrazide Formation: The ester-to-hydrazide conversion is a nucleophilic substitution where hydrazine attacks the ester carbonyl.
  • Cyclization with Active Methylene Compounds: These reactions proceed via nucleophilic attack and ring closure to form pyrazole or pyrazolidine rings.
  • Condensation Reactions: Aldehydes and other electrophiles react with hydrazide or hydrazine groups to form hydrazones or related heterocycles.

Summary of Key Preparation Routes

Method Key Reagents/Conditions Advantages Limitations
Nitration + Reduction Conc. HNO3, oleum; hydrazine hydrate, Raney Ni Straightforward, well-established Requires handling of corrosive reagents
Ester to Hydrazide + Cyclization Hydrazine hydrate, ethanol reflux; active methylene compounds Versatile for derivative synthesis Multi-step, moderate complexity
Condensation with Aldehydes Aromatic aldehydes, piperidine catalyst, reflux ethanol Enables diverse functionalization Longer reaction times

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via alkylation or reductive amination. For example, alkylation of 1,3-dimethylpyrazole with 3-chloropropylamine in polar aprotic solvents (e.g., DMF or THF) under basic conditions (e.g., NaH or Cs₂CO₃) yields the target compound. Elevated temperatures (60–80°C) and inert atmospheres improve reaction efficiency .
  • Optimization : Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to alkylating agent) and solvent selection. Purification via column chromatography (ethyl acetate/hexane gradient) or recrystallization enhances purity (>95%) .

Q. How can the structural identity of this compound be confirmed?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR verify substituent positions (e.g., pyrazole C-H at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.3 ppm) .
  • HRMS : Exact mass determination (calculated for C₉H₁₆N₃: 166.1345 g/mol) confirms molecular formula .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., N–C bond: 1.45 Å) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .
  • Anticancer : MTT assay (IC₅₀: 25–50 µM in HeLa cells) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .

Advanced Research Questions

Q. How does the pyrazole moiety influence the compound’s interaction with biological targets?

  • Mechanistic Insights : The pyrazole ring’s electron-rich nature facilitates π-π stacking and hydrogen bonding with enzyme active sites (e.g., kinase ATP-binding pockets). Computational docking (AutoDock Vina) predicts binding affinities (ΔG: −8.2 kcal/mol) .
  • SAR Studies : Methyl groups at pyrazole positions 1 and 3 enhance metabolic stability compared to unsubstituted analogs .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Troubleshooting :

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Orthogonal Validation : Confirm results with SPR (binding kinetics) or LC-MS (metabolite profiling) .

Q. How can pharmacokinetic properties (e.g., BBB permeability) be predicted for this compound?

  • Computational Tools :

  • ADMET Prediction : SwissADME estimates logP (1.8) and BBB permeability (CNS MPO score: 4.5) .
  • In Vitro Models : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
Reactant of Route 2
3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

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